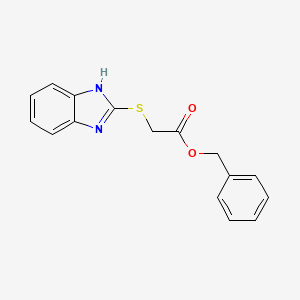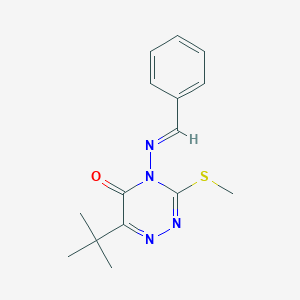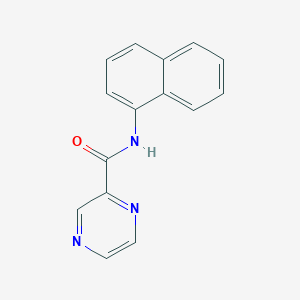
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline and furoquinoline derivatives often involves palladium-catalyzed oxidative carbonylation and cyclization reactions. For instance, the palladium-catalyzed cyclization-alkoxycarbonylation of 2-(trimethylsilanyl)ethynylaniline derivatives is a notable method, yielding various quinoline derivatives through a highly efficient and straightforward approach (Costa et al., 2004).
Molecular Structure Analysis
The molecular structures of quinoline derivatives are characterized by their complex aromatic systems, which are crucial for their chemical behavior and biological activity. The structure of these compounds has been elucidated using X-ray diffraction analysis, revealing detailed insights into their conformational and configurational properties (Cuervo et al., 2009).
Chemical Reactions and Properties
Quinoline and furoquinoline derivatives undergo various chemical reactions, including nitration, bromination, and cycloaddition reactions. These reactions are influenced by the compound's molecular structure, with specific sites on the molecule being more reactive towards certain types of chemical reagents. For example, nitration of these compounds typically occurs on the benzene ring, while bromination can occur at the methyl groups on the pyridine fragment (Tolkunov et al., 1995).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various scientific fields.
Chemical Properties Analysis
The chemical properties of quinoline and furoquinoline derivatives, including their reactivity, stability, and photochemical behavior, are critical for their potential applications in medicinal chemistry and material science. For instance, some derivatives exhibit photobiological activities and have been explored as photochemotherapeutic agents due to their ability to interact with DNA and induce antiproliferative effects in cells (Chilin et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)21-16(19)15-5-4-8-20-15/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZZXFBOEFCBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)
![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)

![5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)
![N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5592068.png)
